AS1517499

Overview

Description

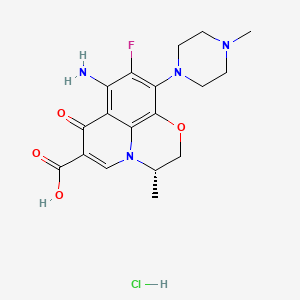

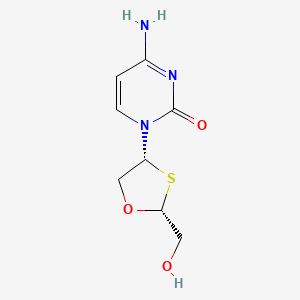

AS1517499 is a potent and brain-permeable inhibitor of signal transducer and activator of transcription 6 (STAT6). It has shown significant efficacy in inhibiting the phosphorylation of STAT6, with an IC50 value of 21 nanomolar . This compound is particularly notable for its ability to cross the blood-brain barrier, making it a valuable tool in neurological research .

Mechanism of Action

AS-1517499, also known as 4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide, is a potent inhibitor of the Signal Transducer and Activator of Transcription 6 (STAT6) pathway . This compound has been studied for its potential therapeutic effects in various immunological disorders .

Target of Action

The primary target of AS-1517499 is STAT6 , a transcription factor that plays a crucial role in the immune system . STAT6 is involved in the differentiation of T-helper cells and the production of certain cytokines .

Mode of Action

AS-1517499 acts as a STAT6 inhibitor . It inhibits the phosphorylation of STAT6, thereby preventing its activation . This inhibition disrupts the STAT6 signaling pathway, which is critical for the differentiation of T-helper cells .

Biochemical Pathways

The STAT6 pathway is a key biochemical pathway affected by AS-1517499 . This pathway is involved in the immune response, particularly in the differentiation of T-helper cells . By inhibiting STAT6, AS-1517499 can reduce the differentiation of T-helper 2 (Th2) cells, which are involved in allergic responses .

Pharmacokinetics

It has been reported to be able to cross the blood-brain barrier , suggesting good bioavailability.

Result of Action

The inhibition of STAT6 by AS-1517499 leads to a reduction in Th2-related cytokine levels . This can alleviate airway eosinophil and lymphocyte infiltration, regulate GATA3/Foxp3 levels, and reduce subepithelial collagen deposition . These changes are believed to be due to the specific blockade of the STAT6 signaling pathway .

Biochemical Analysis

Biochemical Properties

AS-1517499 interacts with the STAT6 transcription factor, which mediates PPARγ-regulated gene expression in macrophages . By inhibiting STAT6, AS-1517499 can reduce the expression of PPARγ target genes, including CD36, macrophage mannose receptor, and arginase 1 .

Cellular Effects

AS-1517499 has been shown to have significant effects on various types of cells and cellular processes. It can reduce Th2-related cytokine levels, alleviate airway eosinophil and lymphocyte infiltration, and regulate GATA3/Foxp3 levels and subepithelial collagen deposition . These changes might be due to the specific blockade of the STAT6 signaling pathway .

Molecular Mechanism

AS-1517499 exerts its effects at the molecular level by inhibiting the STAT6 pathway . This inhibition results in a decrease in the expression of PPARγ target genes, leading to a reduction in efferocytosis and a restoration of pro-inflammatory cytokine expression .

Temporal Effects in Laboratory Settings

In laboratory settings, apoptotic cell instillation after bleomycin treatment results in prolonged enhancement of STAT6 phosphorylation in alveolar macrophages and lung . Co-administration of AS-1517499 can reverse this enhancement .

Dosage Effects in Animal Models

The effects of AS-1517499 vary with different dosages in animal models . For example, active use of AS-1517499 in AD mice effectively reduced Th2-related cytokine levels and alleviated airway eosinophil and lymphocyte infiltration .

Transport and Distribution

Given its role as a STAT6 inhibitor, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its role as a STAT6 inhibitor, it is likely that it is localized to the areas where STAT6 is active .

Preparation Methods

The synthesis of AS1517499 involves the preparation of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide, a derivative that has been reported as the most potent inhibitor of STAT6 . The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed in public literature. it is known that the compound is available in various quantities and purities for research purposes .

Chemical Reactions Analysis

AS1517499 primarily undergoes inhibition reactions where it selectively inhibits the phosphorylation of STAT6. This inhibition is crucial for blocking the downstream signaling pathways that lead to various inflammatory responses . The compound does not significantly affect the differentiation of T-helper cell 1 (Th1) induced by interleukin 12, but it does inhibit the differentiation of T-helper cell 2 (Th2) induced by interleukin 4 . The major product of these reactions is the inhibited form of STAT6, which cannot translocate to the nucleus to exert its effects .

Scientific Research Applications

AS1517499 has a wide range of applications in scientific research:

Immunology: It is used to study the role of STAT6 in immune responses, particularly in the differentiation of T-helper cells.

Inflammation: It has been shown to reduce inflammation in various models, including asthma and atopic dermatitis.

Cancer Research: This compound is used to investigate the role of STAT6 in cancer, particularly in the context of tumor microenvironments and immune evasion.

Comparison with Similar Compounds

AS1517499 is unique in its high potency and ability to cross the blood-brain barrier. Similar compounds include:

STAT3 inhibitors: These compounds inhibit a different member of the STAT family and are used in various cancer and inflammation studies.

STAT5 inhibitors: These are used to study the role of STAT5 in immune responses and cancer.

Other STAT6 inhibitors: While there are other inhibitors of STAT6, this compound is noted for its high potency and brain permeability.

Properties

IUPAC Name |

4-(benzylamino)-2-[2-(3-chloro-4-hydroxyphenyl)ethylamino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c21-16-10-13(6-7-17(16)27)8-9-23-20-25-12-15(18(22)28)19(26-20)24-11-14-4-2-1-3-5-14/h1-7,10,12,27H,8-9,11H2,(H2,22,28)(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRMEKAUZBKTTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)N)NCCC3=CC(=C(C=C3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238798 | |

| Record name | AS-1517499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919486-40-1 | |

| Record name | AS-1517499 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0919486401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AS-1517499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AS-1517499 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H31HOT08T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of AS1517499?

A1: this compound is a selective inhibitor of Signal Transducer and Activator of Transcription 6 (STAT6). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound affect STAT6 activity?

A2: this compound inhibits the phosphorylation of STAT6, preventing its activation and subsequent nuclear translocation. This blocks downstream signaling events mediated by STAT6. [, , , , , , , , , , , , , , ]

Q3: What are the downstream consequences of STAT6 inhibition by this compound?

A3: Inhibition of STAT6 by this compound has been shown to:

- Suppress myeloid fibroblast activation and myofibroblast differentiation. []

- Reduce M2 macrophage polarization. [, , , , , , , , , , ]

- Attenuate the expression of extracellular matrix proteins, including collagen and fibronectin. [, , , ]

- Decrease the production of pro-inflammatory cytokines, such as IL-13, IL-17, and CCL2. [, , , , ]

- Inhibit tumor growth and metastasis. [, , ]

- Improve cognitive function in animal models of cerebral small vessel disease. []

- Ameliorate intestinal ischemia/reperfusion injury. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C20H18ClN5O2, and its molecular weight is 395.84 g/mol.

Q5: Has this compound been tested in vivo?

A5: Yes, this compound has been administered to mice in various studies to investigate its effects on different disease models. [, , , , , , , , , , , , , , , , ]

Q6: What routes of administration have been used for this compound in animal studies?

A6: this compound has been administered intraperitoneally [, , , , , , , , , , , , , ] and intratumorally [] in preclinical models.

Q7: What types of in vitro assays have been used to study the effects of this compound?

A7: Researchers have employed various in vitro assays, including:

- Cell culture studies using human bronchial smooth muscle cells [], mouse bone marrow-derived macrophages (BMDM) [, , ], peritoneal macrophages [, ], RAW264.7 macrophages [, , ], U937-derived macrophages [], 3T3 fibroblasts [], human esophageal fibroblasts [, ], human esophageal epithelial cells [, ], C17.2 neural stem cells [], and BV2 microglia [].

- Luciferase assays to assess promoter activity [, ].

- Chromatin immunoprecipitation assays to study protein-DNA interactions [, ].

Q8: In what disease models has this compound shown efficacy in vivo?

A8: this compound has demonstrated therapeutic potential in preclinical models of:

- Renal fibrosis []

- Acute inflammation []

- Tumor growth and metastasis (breast cancer) [, , , ]

- Antigen-induced bronchial hypercontractility []

- Bleomycin-induced lung fibrosis []

- Osteoarthritis []

- Atherosclerosis []

- Colitis-associated tumorigenesis []

- Keloid fibrosis []

- Lupus nephritis []

- Intestinal ischemia/reperfusion injury []

- Atopic dermatitis []

- Chronic hypertension-induced cerebral small-vessel disease []

Q9: Have any targeted drug delivery strategies been explored for this compound?

A9: Yes, one study investigated the use of M2-like tumor-associated macrophage-targeted codelivery of this compound and IKKβ siRNA using micellar nanodrugs. This strategy aimed to specifically deliver the therapeutic agents to the tumor microenvironment and minimize off-target effects. []

Q10: Have any biomarkers been identified for monitoring the effects of this compound?

A10: Although not explicitly studied as biomarkers for this compound treatment response, several molecules affected by this compound could potentially serve as indicators:

- M2 macrophage markers: Arg1, Fizz1, Ym1, CD206 [, , , , , , , ]

- M1 macrophage markers: iNOS, CCR7 []

- Fibrosis markers: Type 1 collagen α2, fibronectin, α-smooth muscle actin [, , , ]

- Inflammatory cytokines: IL-13, IL-17, CCL2, IL-10, TGF-β, IL-4, IFN-γ [, , , , , , , , ]

- STAT6 phosphorylation [, , , , , , , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1667548.png)

![trisodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxylato-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667549.png)

![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1667550.png)

![2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1667551.png)

![4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1667553.png)